N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
Description
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is a nitrobenzamide derivative featuring a morpholine ring linked via a propyl chain to the amide nitrogen. Morpholine, a six-membered saturated heterocycle containing oxygen and nitrogen, enhances solubility and modulates electronic properties, making this compound valuable in medicinal chemistry. The hydrochloride salt improves bioavailability, a critical factor for pharmacological applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTMPLDILDCNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936268 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-33-4 | |
| Record name | Benzamide, N-(3-morpholinopropyl)-p-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Chlorinating Agents : Thionyl chloride is preferred due to its high reactivity and byproduct volatility. A molar ratio of 1:1.2 (acid-to-SOCl₂) ensures complete conversion.
-
Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to maintain moisture-free conditions.
-
Temperature and Time : Reactions proceed at reflux (40–60°C) for 4–6 hours, monitored by thin-layer chromatography (TLC).
Table 1: Comparative Analysis of 4-Nitrobenzoyl Chloride Synthesis
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 50 | 5 | 92 |
| Oxalyl chloride | THF | 25 | 12 | 88 |
Amide Coupling with 3-Morpholinopropylamine
The amide bond between 4-nitrobenzoyl chloride and 3-morpholinopropylamine is formed under basic conditions to facilitate nucleophilic acyl substitution.
Reaction Mechanism and Parameters
-
Base Selection : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl generated during the reaction, preventing protonation of the amine.
-
Solvent Compatibility : Dichloromethane or ethyl acetate ensures solubility of both reactants.
-
Stoichiometry : A 1:1.1 molar ratio (acid chloride-to-amine) minimizes unreacted starting material.
Table 2: Amide Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 6 | 85 |
| NaHCO₃ | Ethyl acetate | 30 | 8 | 78 |
Challenges and Solutions
-
Side Reactions : Overheating may lead to nitro group reduction. Maintaining temperatures below 40°C mitigates this risk.
-
Purification : Crude product is washed with 5% HCl to remove excess amine, followed by brine to eliminate residual base.
Hydrochloride Salt Formation
The final step involves converting the freebase amide into its hydrochloride salt to enhance stability and solubility.
Acidification Protocol
-
HCl Source : Gaseous HCl bubbled into an ether solution of the amide or aqueous HCl added dropwise.
-
Precipitation : The salt precipitates upon cooling, with yields exceeding 90% under optimized conditions.
Table 3: Salt Formation Conditions
| HCl Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Gaseous HCl | Diethyl ether | 0 | 94 |
| Aqueous HCl (1M) | Ethanol | 25 | 89 |
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of unreacted amine (δ 2.6–3.1 ppm for morpholine protons).
-
Mass Spectrometry : ESI-MS ([M+H]⁺ = 329.78) verifies molecular weight.
Industrial Scalability Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems control stoichiometry and pH, ensuring batch-to-batch consistency .
Scientific Research Applications
Anticancer Research
One of the primary areas of investigation for N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine ring may enhance cell membrane permeability, facilitating the compound's uptake into cells .
Preliminary studies suggest that this compound may interact with specific protein kinases or other targets relevant to tumor growth and survival pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic efficacy .
Antimicrobial Properties
In addition to anticancer applications, this compound has been explored for its antimicrobial properties . Compounds with nitro groups are often associated with antimicrobial activity, making this compound a candidate for further studies in this area .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with 3-morpholinopropylamine. The reaction conditions can be optimized to achieve high yields .
The mechanism of action may involve the compound's interaction with specific molecular targets, leading to inhibition or modulation of biological pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biomolecules .
Mechanism of Action
The mechanism of action of N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural similarities among nitrobenzamide derivatives include:
- Amine-containing side chains : Vary in substituents (e.g., morpholine, adamantane, or aromatic groups), influencing steric, electronic, and solubility properties.
Table 1: Structural Comparison
Pharmacological Activity
- Antiarrhythmic Effects :
- Structure-Activity Relationships (SAR): Morpholine vs. Adamantane: Morpholine’s polarity may enhance solubility but reduce membrane permeability compared to adamantane’s lipophilicity. Aromatic vs.
Biological Activity
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 320.77 g/mol. The compound features a morpholine ring and a nitrobenzamide moiety, which contribute to its solubility and biological activity. The hydrochloride salt form enhances its stability in aqueous environments, making it suitable for various applications in pharmacology.
The biological activity of this compound has been primarily investigated in the context of anticancer properties. Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The morpholine ring is believed to enhance cell membrane permeability, facilitating cellular uptake. Additionally, the nitro group may confer prodrug properties, allowing for targeted delivery in therapeutic applications.
Interaction with Biological Targets
Research has suggested that this compound interacts with several biological targets, including:
- Enzymes : Potential inhibition of key enzymes involved in tumor growth.
- Receptors : Binding affinity to various receptors associated with cancer progression.
- Protein Kinases : Possible interaction with protein kinases relevant to survival pathways in cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally similar to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(2-Morpholin-4-yl)benzamide | Contains a morpholine ring | Potential anti-inflammatory properties |
| N-(3-Aminopropyl)-4-nitrobenzamide | Lacks morpholine but retains nitro group | Explored for neuroprotective effects |
| 5-(Bis(2-bromoethyl)amino)-n-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide | More complex with additional bromine substituents | Investigated for enhanced cytotoxicity |
The unique combination of the morpholine structure and nitrobenzamide moiety in this compound may lead to distinct biological activities not observed in simpler analogs.
Case Studies
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
- Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to specific protein kinases involved in cancer signaling pathways. This binding may inhibit tumor growth and promote apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its therapeutic application. Initial findings suggest favorable absorption characteristics due to the morpholine structure; however, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical application.
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This reaction is pivotal for generating bioactive intermediates.
| Reaction Type | Conditions | Products | Yield/Purity | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, ethanol, 25–50°C | N-(3-Morpholin-4-ylpropyl)-4-aminobenzamide | ~85–90% purity | |
| Chemical reduction | Fe/HCl, Na₂S₂O₄, or SnCl₂ in acidic media | Amine derivative with HCl salt | Moderate yield |
-
The nitro-to-amine conversion enhances bioavailability and enables subsequent derivatization (e.g., acylation, sulfonation).
-
Over-reduction or side reactions (e.g., dehalogenation of impurities) are mitigated by optimizing catalyst loading and reaction time.
Hydrolysis of the Amide Bond
The amide linkage is susceptible to acidic or basic hydrolysis, yielding carboxylic acid and amine fragments.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6–12 hours | 4-Nitrobenzoic acid + 3-Morpholin-4-ylpropan-1-amine | ~70% | |
| Basic hydrolysis | 2M NaOH, 80°C, 4–8 hours | Sodium 4-nitrobenzoate + free amine | ~65% |
-
Hydrolysis rates depend on steric hindrance from the morpholinopropyl group and electronic effects of the nitro substituent.
-
Stability in physiological pH (6–8) makes the compound suitable for prodrug designs.
Substitution Reactions
The morpholine ring and aromatic nitro group participate in nucleophilic and electrophilic substitutions.
Morpholine Ring Opening
Under strong acidic conditions (e.g., concentrated HCl), the morpholine ring undergoes protonation and cleavage:
-
This reaction is exploited to modify solubility or introduce functional groups.
Oxidation Reactions
The morpholine-propyl side chain is susceptible to oxidation:
-
Oxidation pathways are pH-dependent, with acidic conditions favoring hypohalite-mediated transformations .
Complexation with Metal Ions
The morpholine nitrogen and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride, and how is purity ensured?
The compound is synthesized via a Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 3-morpholin-4-ylpropan-1-amine in dichloromethane, using triethylamine (1.2 mmol) as a base . Key steps include:
- Reaction conditions : Stirring at room temperature for 30 minutes, followed by sequential washing with diluted HCl, Na₂CO₃, and brine to remove excess reagents .
- Purification : Short-column chromatography using neutral Al₂O₃ yields a white solid with 90% purity (confirmed by TLC, Rf = 0.51) .
- Characterization : ¹H/¹³C NMR (DMSO-d₆), UV-Vis (λmax = 239 nm, ε = 14,100 M⁻¹cm⁻¹), and HRMS (ESI) with mass error <1.5 ppm .
Q. Table 1: Key Synthesis Parameters
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Purification Method | Al₂O₃ Column Chromatography | |
| Yield | 90% |
Q. How is the compound structurally validated in academic research?
Structural confirmation relies on:
- NMR Analysis : Distinct peaks for the morpholine ring (δ 3.59 ppm, multiplet) and nitrobenzamide (δ 8.40–8.33 ppm, AA’BB pattern) .
- HRMS Fragmentation : Dominant ions include m/z 150 [(4-nitrobenzylidyne)oxonium cation] and m/z 167 [4-nitrobenzamidic cation], confirming amide bond cleavage pathways .
- X-ray Crystallography (if applicable) : While not directly reported for this compound, SHELX programs are widely used for small-molecule refinement in related nitrobenzamide derivatives .
Advanced Research Questions
Q. What mechanistic insights into fragmentation pathways are revealed by mass spectrometry?
Under ESI-MS, the compound exhibits two fragmentation pathways (Figure 1):
- Pathway 1 : Cleavage of the amide bond generates the (4-nitrobenzylidyne)oxonium cation (m/z 150) and 3-morpholin-4-ylpropan-1-aminium (m/z 139) .
- Pathway 2 : Loss of HCl from the morpholine-containing fragment produces a resonance-stabilized radical cation (m/z 103) via NH₃ elimination .
Implications : These pathways highlight the nitro group’s role in stabilizing charged intermediates, critical for interpreting degradation products in pharmacokinetic studies.
Q. Figure 1: Fragmentation Pathways
Pathway 1: Amide bond cleavage → m/z 150 + m/z 139
Pathway 2: HCl/NH₃ elimination → m/z 103
Q. How do structural modifications influence biological activity?
- Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like neurokinin-2 receptors (evidenced in analogs like SR 48,968) .
- Morpholine Ring : Improves solubility and bioavailability via hydrogen bonding with biological targets .
Contradictions : While nitro groups enhance activity, they may confer mutagenic risks, necessitating careful SAR studies in drug design .
Q. How can researchers resolve contradictions in synthetic methodologies?
- Base Selection : uses triethylamine, while other protocols employ trimethylamine. Triethylamine’s higher steric hindrance may reduce side reactions .
- Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility, addressing discrepancies in reported yields (e.g., 85–90% vs. 75%) .
Methodological Considerations
Q. What analytical strategies address conflicting spectral data?
- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in morpholine and nitrobenzamide regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
